4-Chloro-7-isopropylquinazoline

Description

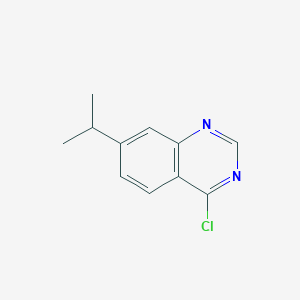

4-Chloro-7-isopropylquinazoline (CAS: 943780-24-3) is a halogenated quinazoline derivative characterized by a chlorine substituent at the 4-position and an isopropyl group at the 7-position of the quinazoline core. The chlorine atom at position 4 enhances electrophilicity, making it a reactive site for nucleophilic substitution, while the bulky isopropyl group at position 7 influences steric hindrance and lipophilicity. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of bioactive molecules and pharmaceutical agents .

Properties

IUPAC Name |

4-chloro-7-propan-2-ylquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2/c1-7(2)8-3-4-9-10(5-8)13-6-14-11(9)12/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRBXNJFLLJEJAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C(=NC=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Chloro-7-isopropylquinazoline typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the use of 4-chloroaniline and isopropylamine as starting materials, which undergo a series of reactions including cyclization and chlorination to form the desired product . Industrial production methods may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity .

Chemical Reactions Analysis

4-Chloro-7-isopropylquinazoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.

Common reagents used in these reactions include bases, acids, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-7-isopropylquinazoline has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.

Biological Research: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.

Industrial Applications: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-7-isopropylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural and Substituent Analysis

Key quinazoline derivatives structurally related to 4-Chloro-7-isopropylquinazoline include:

| Compound Name | CAS Number | Molecular Formula | Substituents (Positions) | Key Features |

|---|---|---|---|---|

| 4-Chloro-7-fluoroquinazoline | Not specified | C₉H₅ClFN₂ | Cl (4), F (7) | Electron-withdrawing F enhances reactivity |

| 4-Chloro-7-methoxyquinazoline | 1256955-28-8 | C₁₀H₈ClN₂O | Cl (4), OCH₃ (7) | Methoxy improves solubility |

| 4-Chloro-2-cyclopropyl-7-fluoroquinazoline | 1699190-56-1 | C₁₁H₈ClFN₂ | Cl (4), cyclopropyl (2), F (7) | Cyclopropyl adds steric complexity |

| 4-Chloro-8-fluoro-7-methoxyquinazoline | 1934560-94-7 | C₉H₆ClFN₂O | Cl (4), F (8), OCH₃ (7) | Dual electronic effects |

Key Observations :

- Electronic Effects : Fluorine (electron-withdrawing) at position 7 (e.g., 4-Chloro-7-fluoroquinazoline) increases electrophilicity at position 4 compared to the isopropyl group, which is electron-donating .

- Lipophilicity : Alkyl groups (e.g., isopropyl) enhance lipophilicity, favoring membrane permeability in drug design, whereas polar groups like methoxy improve aqueous solubility .

Pharmacological Potential

- Anticancer Activity : Fluorine- and methoxy-substituted quinazolines (e.g., 4-Chloro-7-fluoroquinazoline) are often explored as EGFR inhibitors due to their ability to mimic ATP-binding motifs .

- Antimicrobial Activity : Lipophilic derivatives like this compound may exhibit better penetration into bacterial membranes, though this is less studied compared to fluoroquinazolines .

Biological Activity

4-Chloro-7-isopropylquinazoline is a quinazoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes existing research findings on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom at the 4-position and an isopropyl group at the 7-position of the quinazoline ring. Its molecular formula is with a molecular weight of approximately 195.65 g/mol. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Research indicates that quinazolines can inhibit specific pathways involved in disease processes, such as:

- Antileishmanial Activity : Studies have shown that certain quinazoline derivatives exhibit potent activity against Leishmania donovani, the causative agent of visceral leishmaniasis. For instance, compounds structurally similar to this compound demonstrated low micromolar potency against intracellular forms of the parasite .

- Antiviral Properties : There is evidence that quinazolines can inhibit viral replication, particularly in the context of Hepatitis C Virus (HCV). Compounds similar to this compound have been explored for their ability to disrupt HCV replication by targeting non-structural proteins crucial for viral life cycles .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Activity | Target | EC50 (µM) | Study Reference |

|---|---|---|---|

| Antileishmanial | Leishmania donovani | <1 | |

| Antiviral (HCV) | NS3/NS5A proteins | 0.5 | |

| Cytotoxicity | Murine macrophages | >10 |

Case Studies

- Antileishmanial Efficacy : In a study evaluating a series of N2,N4-disubstituted quinazoline-2,4-diamines, researchers found that derivatives with similar structures to this compound displayed significant reductions in liver parasitemia in murine models when administered intraperitoneally at doses of 15 mg/kg/day .

- HCV Inhibition : Another investigation focused on the antiviral potential of quinazolines against HCV highlighted that compounds with structural similarities to this compound inhibited viral replication effectively in vitro, suggesting a mechanism involving disruption of viral protein processing .

Discussion

The diverse biological activities exhibited by this compound suggest its potential as a lead compound for drug development. Its efficacy against parasitic infections like leishmaniasis and its antiviral properties against HCV position it as a candidate for further pharmacological exploration. However, further studies are necessary to elucidate its safety profile and optimize its therapeutic index.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.